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Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

Property Description

Primary Targets MER tyrosine kinase (MER TK) and Fms-like tyrosine kinase 3 (FLT3) [1] [2] [3]
Mechanism of Potent, ATP-competitive small-molecule inhibitor that blocks kinase

Action phosphorylation and downstream pro-survival signaling [1] [2].

Oral Bioavailability  Yes, in mice (100%) [1].

Primary Research Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), Non-
Context Small Cell Lung Cancer (NSCLC), Glioblastoma (GBM), and antiplatelet therapy

[1] [4] [5]

The following diagram illustrates the primary mechanism of action of UNC2025 and the key signaling

pathways it inhibits.
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Quantitative Biochemical and Cellular Profiling

Target
] ICso (Cell-Free Assay) Notes

Kinase

MER 0.16 nM (K;) [1], 0.46 nM [3],  Primary target. ICso of 2.7 nM in 697 B-ALL cellular
0.74 nM [6] assay [1].

FLT3 0.35nM [3], 0.69 nM [2], 0.8  Important target in AML (including FLT3-ITD mutations)
nM [6] [2].

AxI 1.65 nM [3], 13.3 nM (K;) [1] ~20-fold selectivity for MER over Axl [6].

Tyro3 5.83 nM [3], 37 nM [2] Part of the TAM receptor family [2].
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Target
. ICso0 (Cell-Free Assay) Notes
Kinase
TrkA 1.67 nM [3] -
Other TrkC, QIK, SLK, NuaK1, Kit Profiled against >300 kinases; demonstrates
Kinases (ICs0 <10 nM) [3] pharmacologically useful selectivity [2] [3].

Summary of Key Preclinical Validation Experiments

Experimental Model  Key Findings & Quantitative Results Experimental Protocol Summary

| Acute Leukemia (In Vitro) | « Potently inhibited MERTK phosphorylation (ICso ~2.7 nM in 697 B-ALL
cells) [1]. * Induced apoptosis: Increased YO-PRO-1+/PI+ cells [1]. * Reduced viability & colony
formation in MERTK+ ALL/AML cell lines and primary samples [1]. * ~30% sensitive samples (78 of 261
primary patient samples), prevalent in AML, T-ALL, and MO AML [1]. | Cell Lines & Patient Samples:
MERTK-expressing ALL (e.g., 697) and AML (e.g., Kasumi-1) cell lines; primary mononuclear cells from
apheresed leukemia patients [1]. Treatment: Cultured with graded concentrations of UNC2025 or vehicle
(DMSO) for 1-72 hours [1]. Assays: Immunoblotting for phospho-proteins; flow cytometry (Yo-Pro-1/PI
staining) for apoptosis; MTT assay for viability; colony formation in methylcellulose/agar [1]. | | Acute
Leukemia (In Vivo) | * Inhibited MERTK in bone marrow blasts after oral dosing [1] [2]. * Reduced
tumor burden in xenograft models (697 cells & patient-derived AML) [1]. * Significantly increased
median survival (consistent two-fold increase) in mouse models [1]. * Synergy with chemotherapy:
Increased sensitivity to methotrexate, allowing dose reduction [1]. | Models: NSG or NSGS mice injected
with 697-luciferase, NOMO-1 cells, or primary AML patient cells via tail vein [1]. Treatment: UNC2025 or
saline administered once daily by oral gavage (e.g., 3 mg/kg). Methotrexate administered intraperitoneally
for combo studies [1]. Monitoring: Bioluminescence imaging (tumor burden); flow cytometry (human
CDA45+ cells in blood/bone marrow); survival [1]. | | Solid Tumors & Other Models | * Induced cellular
senescence in Glioblastoma (GBM) cell lines (A172, SF188, U251), evidenced by (-galactosidase activity
and p21 protein increase [4]. « Decreased platelet activation and thrombus formation without increasing
bleeding times in murine models. Effect was synergistic with ADP receptor antagonists [5]. | GBM: Cells

treated with UNC2025 for 5 days, then fixed and stained for [(-galactosidase activity or lysed for p21
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immunoblot [4]. Platelet/Thrombosis: Platelet aggregation assays (light transmission aggregometry); flow

cytometry; microfluidic analysis; murine pulmonary embolism and arterial thrombosis models [5]. |

The experimental workflow for validating UNC2025 in leukemia models, from in vitro screening to in vivo

efficacy, can be summarized as follows:

Comparative Positioning Among Kinase Inhibitors

A key strength of UNC2025 is its high potency and selectivity profile within the TAM kinase family and
against FLT3. While earlier inhibitors often had activity against multiple kinases, UNC2025 was
intentionally designed to potently inhibit MER and FLT3 with improved selectivity [2]. Its favorable oral
bioavailability and ability to inhibit its targets in the bone marrow microenvironment distinguish it from

earlier tool compounds and make it suitable for in vivo studies and further clinical development [1] [2].

Research suggests that the dual inhibition of MER and FLT3 could be particularly advantageous in acute
leukemias, as it simultaneously targets a driver mutation (FLT3) and a mediator of survival and
chemoresistance (MER) [2].

Key Considerations for Researchers

¢ Distinguishing Effects: When using UNC2025 in models without FLT3 mutations, the observed
effects are likely attributable to MERTK inhibition. In FLT3-mutant models, the contribution of FLT3
inhibition becomes significant [1].

e Formulation: UNC2025 has high solubility in saline, facilitating in vivo administration [1]. Standard in
vitro formulations use DMSO [1] [3].

e Beyond Oncology: The anti-MERTK activity of UNC2025 has demonstrated therapeutic potential in
non-oncology contexts, such as reducing thrombus formation without increasing bleeding risk,
suggesting a wider application [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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